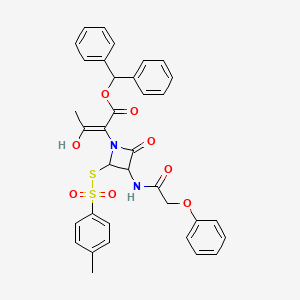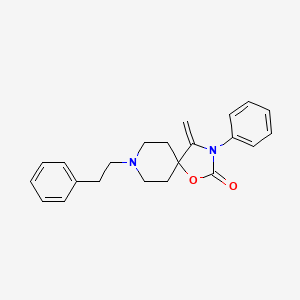![molecular formula C24H26BrClN6O10 B12728551 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate CAS No. 93965-01-6](/img/structure/B12728551.png)
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azo compound: The synthesis begins with the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 5-acetylamino-2-ethoxyaniline to form the azo compound.
Introduction of the acetyloxy group: The azo compound is then reacted with chloroacetic acid in the presence of a base to introduce the acetyloxy group.
Final assembly: The final step involves the reaction of the intermediate with 2-(acetyloxy)ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products include nitro and bromo derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted chloroacetate derivatives.
Scientific Research Applications
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate
- 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl acetate
Uniqueness
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethoxy group, in particular, differentiates it from similar compounds and may influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
93965-01-6 |
|---|---|
Molecular Formula |
C24H26BrClN6O10 |
Molecular Weight |
673.9 g/mol |
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl 2-chloroacetate |
InChI |
InChI=1S/C24H26BrClN6O10/c1-4-40-22-12-19(28-29-24-17(25)9-16(31(36)37)10-21(24)32(38)39)18(27-14(2)33)11-20(22)30(5-7-41-15(3)34)6-8-42-23(35)13-26/h9-12H,4-8,13H2,1-3H3,(H,27,33) |
InChI Key |
FNKHTULLWWVLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


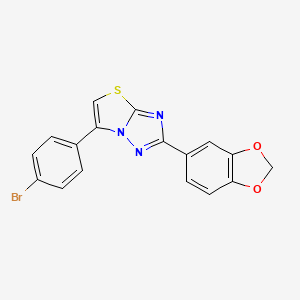
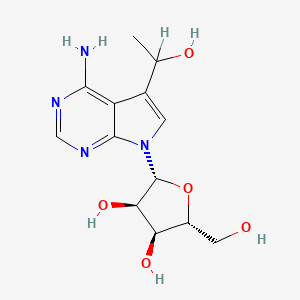
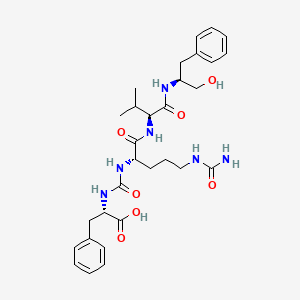
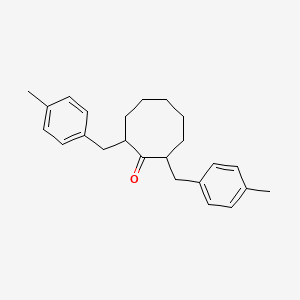
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)



![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
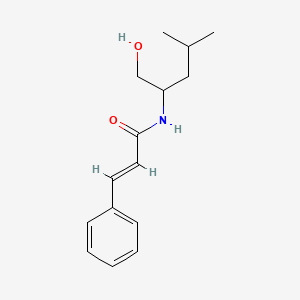

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
